![molecular formula C21H19N3O2 B3008444 N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415534-62-0](/img/structure/B3008444.png)

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

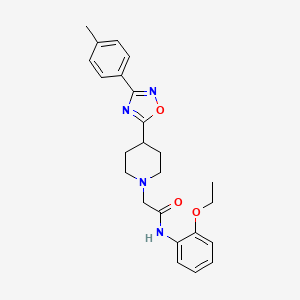

“N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide” is a complex organic compound. It is related to the class of compounds known as indoles . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines . A common method for amide synthesis is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure and the types of bonds present in the compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of an amide bond between a carboxylic acid and an amine . The carboxyl group of one molecule reacts with the amino group of another molecule to form an amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using various analytical techniques . These may include determining the melting point, solubility, and spectral data (such as NMR, UV, IR, and mass spectral data) .Mecanismo De Acción

The mechanism of action of related compounds often involves interactions with various biological targets . For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID), works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Safety and Hazards

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-6-methoxyquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-26-15-6-7-20-18(12-15)17(9-11-22-20)21(25)23-10-8-14-13-24-19-5-3-2-4-16(14)19/h2-7,9,11-13,24H,8,10H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKZSFLDTMQTJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Azepan-1-yl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3008362.png)

![(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B3008367.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3008375.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)